molecular formula C16H28N2O6Si B1591335 2'-TBDMS-5-Me-rU CAS No. 922508-26-7

2'-TBDMS-5-Me-rU

Cat. No. B1591335
M. Wt: 372.49 g/mol
InChI Key: PWAAFDSCYLYFMA-HKUMRIAESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’-TBDMS-5-Me-rU” is a chemical compound used for research and development . It has a molecular formula of C16H28N2O6Si and a molecular weight of 372.49 .


Synthesis Analysis

The synthesis of “2’-TBDMS-5-Me-rU” involves the use of β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl (TBDMS) protection of the ribose 2’-hydroxyl group . The phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .


Molecular Structure Analysis

The molecular structure of “2’-TBDMS-5-Me-rU” consists of 53 atoms in total: 28 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving “2’-TBDMS-5-Me-rU” are complex and involve several steps. During the phosphitylation reaction, the 2’-TBDMS group in the protected nucleoside can migrate from the 2’ to the 3’ position. This migration allows for phosphitylation of the free 2’ position, resulting in the formation of an unnatural 2’-5’ internucleotide linkage when incorporated into an oligonucleotide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-TBDMS-5-Me-rU” include its molecular weight, which is 372.49 , and its molecular formula, which is C16H28N2O6Si . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .

Safety And Hazards

“2’-TBDMS-5-Me-rU” is intended for R&D use only and not for medicinal, household, or other uses . In case of a fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used . Firefighters are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22)/t10-,11-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAAFDSCYLYFMA-HKUMRIAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582676
Record name 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-TBDMS-5-Me-rU

CAS RN

922508-26-7
Record name 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.